molecular formula C13H12N4 B14279619 1,2,4-Triazolo[4,3-c]pyrimidine, 7-methyl-5-(phenylmethyl)- CAS No. 143954-44-3

1,2,4-Triazolo[4,3-c]pyrimidine, 7-methyl-5-(phenylmethyl)-

Cat. No.: B14279619
CAS No.: 143954-44-3
M. Wt: 224.26 g/mol
InChI Key: PGPXCCULVURNQV-UHFFFAOYSA-N
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Description

1,2,4-Triazolo[4,3-c]pyrimidine, 7-methyl-5-(phenylmethyl)- is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound features a triazole ring fused to a pyrimidine ring, with a methyl group at the 7-position and a phenylmethyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo[4,3-c]pyrimidine, 7-methyl-5-(phenylmethyl)- can be achieved through various synthetic routes. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction typically proceeds under mild conditions, often using a solvent such as ethanol or methanol, and may require a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo[4,3-c]pyrimidine, 7-methyl-5-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylmethyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted triazolopyrimidines.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Triazolo[4,3-c]pyrimidine, 7-methyl-5-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit CDK2 selectively makes it a promising candidate for anticancer therapy .

Properties

CAS No.

143954-44-3

Molecular Formula

C13H12N4

Molecular Weight

224.26 g/mol

IUPAC Name

5-benzyl-7-methyl-[1,2,4]triazolo[4,3-c]pyrimidine

InChI

InChI=1S/C13H12N4/c1-10-7-13-16-14-9-17(13)12(15-10)8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3

InChI Key

PGPXCCULVURNQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NN=CN2C(=N1)CC3=CC=CC=C3

Origin of Product

United States

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